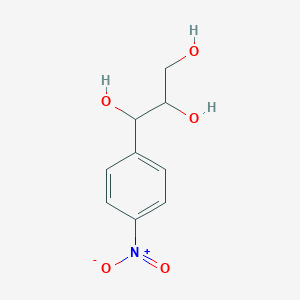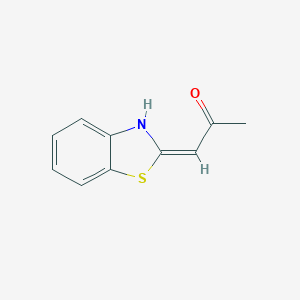
(S,S)-(+)-1,2-Cyclododecanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,S)-(+)-1,2-Cyclododecanediol is a chiral diol compound with the molecular formula C12H24O2. It is characterized by the presence of two hydroxyl groups (-OH) attached to a twelve-membered cyclododecane ring. The compound is optically active, meaning it can rotate plane-polarized light, and it exists in the (S,S)-configuration, which refers to the specific spatial arrangement of the hydroxyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(S,S)-(+)-1,2-Cyclododecanediol can be synthesized through several methods. One common approach involves the reduction of cyclododecanone using chiral catalysts to achieve the desired stereochemistry. Another method includes the asymmetric dihydroxylation of cyclododecene using osmium tetroxide (OsO4) and a chiral ligand to introduce the hydroxyl groups in the (S,S)-configuration.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum to reduce cyclododecanone to the desired diol. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(S,S)-(+)-1,2-Cyclododecanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be further reduced to form cyclododecane.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas and metal catalysts like palladium or platinum.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Cyclododecanone or cyclododecanoic acid.
Reduction: Cyclododecane.
Substitution: Halogenated cyclododecanediol derivatives.
Wissenschaftliche Forschungsanwendungen
(S,S)-(+)-1,2-Cyclododecanediol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential role in biological systems and as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of polymers, resins, and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism by which (S,S)-(+)-1,2-Cyclododecanediol exerts its effects depends on the specific application. In catalytic processes, the compound’s hydroxyl groups can coordinate with metal catalysts, facilitating various chemical transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Cyclohexanediol: A smaller ring analog with similar hydroxyl functionality.
1,2-Cyclooctanediol: An eight-membered ring diol with comparable chemical properties.
1,2-Cyclododecanedione: A diketone analog with two carbonyl groups instead of hydroxyl groups.
Uniqueness
(S,S)-(+)-1,2-Cyclododecanediol is unique due to its twelve-membered ring structure, which imparts distinct steric and electronic properties. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution processes.
Eigenschaften
IUPAC Name |
(1S,2S)-cyclododecane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h11-14H,1-10H2/t11-,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMFVYJFVXTJCJ-RYUDHWBXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(C(CCCC1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCCC[C@@H]([C@H](CCCC1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(2-Amino-6-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B54614.png)

![2-Methyl-2,3-dihydrobenzo[4,5]imidazo[2,1-b]oxazole](/img/structure/B54620.png)





